2-(Morpholin-4-ylmethyl)phenol
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(morpholin-4-ylmethyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c13-11-4-2-1-3-10(11)9-12-5-7-14-8-6-12/h1-4,13H,5-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYLIEVIKIUHKTG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC=CC=C2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30279969 | |
| Record name | 2-(morpholin-4-ylmethyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30279969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4438-01-1 | |
| Record name | 4438-01-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14849 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(morpholin-4-ylmethyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30279969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Reaction Pathways for 2 Morpholin 4 Ylmethyl Phenol and Its Analogues
Mannich Reaction as a Primary Synthetic Route
The Mannich reaction is a cornerstone of organic synthesis, enabling the aminomethylation of an active hydrogen compound, such as a phenol (B47542), using formaldehyde (B43269) and a secondary amine like morpholine (B109124). nih.gov This one-pot, three-component reaction is the most direct and widely used method for the synthesis of 2-(Morpholin-4-ylmethyl)phenol. The reaction proceeds via the formation of an Eschenmoser-like salt (iminium cation) from the condensation of morpholine and formaldehyde. This electrophilic species is then attacked by the electron-rich phenol ring, typically at the ortho-position to the hydroxyl group, which acts as an activating and directing group, to form the C-C bond and yield the final product. nih.govnih.gov
The general mechanism involves:
Formation of a morpholinium cation from the reaction between morpholine and formaldehyde.
Electrophilic aromatic substitution where the phenol attacks the iminium cation. The ortho-position is favored due to the directing effect of the hydroxyl group.
Deprotonation to restore the aromaticity of the phenol ring, yielding this compound.
The efficiency and regioselectivity of the Mannich reaction are highly dependent on several parameters. The choice of solvent, temperature, and reaction time can significantly influence the yield and purity of the product. mdpi.com Solvents of varying polarities, from nonpolar ones like toluene (B28343) to polar protic solvents like ethanol (B145695), have been employed. mdpi.comnih.gov For instance, the synthesis of eugenol-derived Mannich bases has been successfully carried out in n-heptane at reflux temperatures (98-100°C) for 10 hours, achieving high yields. kemdikbud.go.idusu.ac.id
The stoichiometric ratio of the reactants is another critical factor. While a 1:1:1 molar ratio of phenol, formaldehyde, and morpholine is theoretically required, adjustments are often necessary to maximize the yield of the desired monosubstituted product and minimize the formation of disubstituted byproducts. mdpi.com The pH of the reaction medium also plays a role; the reaction is typically performed under neutral or slightly alkaline conditions to favor electrophilic substitution on the phenol ring. nih.gov
In line with the principles of green chemistry, solvent-free and microwave-assisted protocols for the Mannich reaction have been developed, offering significant advantages over conventional heating methods. These techniques often lead to shorter reaction times, higher yields, and simplified work-up procedures. nih.govmjcce.org.mk
Microwave irradiation accelerates the reaction by efficiently heating the polar reactants, leading to a dramatic reduction in reaction time from several hours to just minutes. nih.gov For example, the synthesis of Mannich bases from 4-hydroxyacetophenone and various secondary amines, including morpholine, was achieved in quantitative yields within 15-30 minutes at 120°C under microwave irradiation, compared to 22 hours using conventional heating. nih.gov Solvent-free conditions, often employed in conjunction with microwave heating, further enhance the environmental friendliness of the synthesis by eliminating the need for volatile organic solvents. mjcce.org.mkresearchgate.net These reactions can be performed using just the neat reactants or with the aid of a solid support like acidic alumina. researchgate.net
| Substrate | Amine | Conditions | Time | Yield | Reference |
| 4-Hydroxyacetophenone | Morpholine | 1,4-Dioxane, 120 °C, MW (300 W) | 30 min | Quantitative | nih.gov |
| 2-(4-hydroxybenzylidene)-2,3-dihydroinden-1-one | Morpholine | Acetonitrile, 120 °C, MW (200 W) | 30 min | - | tandfonline.com |
| Phenol | Aldehyde, Amine | Acidic Alumina, MW (900 W) | - | Good | researchgate.net |
| Eugenol | Dimethylamine | n-Heptane, 98-100°C | 10 h | 83% | kemdikbud.go.idusu.ac.id |
The presence of other substituents on the phenol ring can influence both the rate and the regioselectivity of the Mannich reaction. Electron-donating groups (EDGs) such as alkyl or alkoxy groups enhance the nucleophilicity of the aromatic ring, thereby accelerating the rate of electrophilic substitution. These groups typically direct the incoming aminomethyl group to the ortho and para positions relative to themselves.
Conversely, electron-withdrawing groups (EWGs) like nitro or acyl groups deactivate the ring towards electrophilic attack, often requiring more forcing reaction conditions. The position of the substituent relative to the hydroxyl group is crucial. For example, in 4-substituted phenols, the aminomethylation occurs exclusively at the ortho position to the hydroxyl group. mdpi.com The interplay between the directing effects of the hydroxyl group and any other substituents determines the final isomeric distribution of the products.
Multi-Step Synthetic Approaches to this compound Derivatives
While the direct Mannich reaction is efficient, achieving specific substitution patterns, especially on more complex phenolic structures, can be challenging. In such cases, multi-step synthetic sequences provide a more controlled approach. A common strategy involves the protection of the reactive phenol group, followed by regioselective functionalization and subsequent introduction of the morpholine moiety.
For instance, the synthesis of a related analogue, 2-methyl-5-(morpholin-4-yl)phenol, utilizes a protection-functionalization-coupling sequence. The steps are as follows:
Protection: The hydroxyl group of 2-methylphenol is protected as a sulfonate ester (e.g., methanesulfonate). This serves the dual purpose of protecting the phenol and converting the hydroxyl group into a meta-directing group.
Regioselective Bromination: The protected phenol undergoes electrophilic bromination, which now occurs selectively at the 5-position, directed by the sulfonate group.
Deprotection: The sulfonate protecting group is removed via acidic hydrolysis to yield 5-bromo-2-methylphenol (B1354613).
Ullmann Coupling: The final step involves a copper-catalyzed Ullmann coupling reaction between 5-bromo-2-methylphenol and morpholine to form the target C-N bond, yielding the final product. This reaction is typically carried out at elevated temperatures in a polar aprotic solvent like DMF.
Synthesis of Related Morpholinylmethylphenols
The fundamental synthetic strategies described above can be adapted to produce a wide array of morpholinylmethylphenol analogues bearing various substituents on the aromatic ring. By starting with appropriately substituted phenols, a diverse library of compounds can be generated via the direct Mannich reaction.
The synthesis of halogenated morpholinylmethylphenols can be achieved through two primary routes: by performing the Mannich reaction on a pre-halogenated phenol or by halogenating the this compound parent compound.
Using a halogenated phenol (e.g., 4-chlorophenol (B41353) or 4-bromophenol) as the starting material in a Mannich reaction with formaldehyde and morpholine would yield the corresponding 2-(morpholinomethyl)-4-halophenol. The halogen atom, being an ortho, para-director, would work in concert with the hydroxyl group to direct the substitution to the available ortho position.
Alternatively, direct halogenation of this compound could be employed, although controlling the regioselectivity might be more challenging due to the presence of two activating groups (the hydroxyl and the aminomethyl groups). The synthesis of halogenated 8-hydroxyquinoline (B1678124) derivatives, a related heterocyclic system, has been successfully performed, indicating the feasibility of such transformations on phenolic substrates. nih.gov For example, the transformation of 4-chloro-2-methylquinoline-8-ol has been reported, demonstrating that functionalized and halogenated heterocyclic phenols can undergo further reactions. nih.gov
Alkyl- and Aryl-Substituted Morpholinylmethylphenols
The introduction of alkyl or aryl substituents onto the phenolic ring of morpholinylmethylphenols can significantly influence their physicochemical properties and biological activities. The synthesis of these analogues is typically achieved through the Mannich reaction, utilizing appropriately substituted phenols as starting materials.
The general mechanism of the Mannich reaction involves the formation of an Eschenmoser's salt-like iminium ion from morpholine and formaldehyde. byjus.com The phenol then acts as a nucleophile, attacking the iminium ion to form the corresponding morpholinylmethylphenol. The position of the aminomethylation on the phenol ring is directed by the existing substituents. For instance, the reaction of 2,4-dimethylphenol (B51704) with morpholine and formaldehyde yields the corresponding morpholinylmethyl derivative.
The synthesis of aryl-substituted 2-methoxyphenol derivatives has been achieved through an acid-mediated ring contraction cascade of maltol-derived oxidopyrylium cycloadducts. This method provides a route to guaiacol (B22219) derivatives bearing aryl substituents, which can then potentially undergo Mannich reactions to introduce the morpholinomethyl moiety.
A variety of alkyl- and aryl-substituted phenols have been successfully employed in the Mannich reaction to produce a library of substituted morpholinylmethylphenols. The reaction conditions, such as solvent and temperature, can be optimized to achieve high yields of the desired products.
Bis-Morpholinylmethylphenol Derivatives
The synthesis of phenols bearing two morpholinomethyl groups, known as bis-morpholinylmethylphenols, is also a well-established process, primarily relying on the Mannich reaction. The stoichiometry of the reactants plays a crucial role in determining the outcome of the reaction, with an excess of formaldehyde and morpholine favoring the formation of the bis-adduct.
For example, the reaction of a suitable phenol with two or more equivalents of morpholine and formaldehyde leads to the formation of 2,6-bis(morpholinomethyl)phenol derivatives. The synthesis of diastereomeric 2,6-bis{[3-(2-hydroxy-5-substitutedbenzyl)octahydro-1H-benzimidazol-1-yl]methyl}-4-substituted phenols has been reported, showcasing the versatility of the Mannich reaction in creating complex bis-substituted phenolic structures.
The reaction conditions for the synthesis of bis-Mannich bases often involve refluxing the reactants in a suitable solvent, such as ethanol or methanol, for an extended period. The products can then be isolated and purified using standard techniques like crystallization or column chromatography.
Thiomorpholinylmethylphenol Analogues
The replacement of the oxygen atom in the morpholine ring with a sulfur atom gives rise to thiomorpholinylmethylphenol analogues. These sulfur-containing compounds have garnered interest due to their potential for unique biological activities. The synthesis of these analogues can be achieved by employing thiomorpholine (B91149) in the Mannich reaction.
A direct synthesis of 4-chloro-2-(thiomorpholin-4-ylmethyl)phenol has been reported, involving the reaction of 4-chlorophenol with thiomorpholine and formaldehyde in methanol. mdpi.com Similarly, 4-methoxy-2-thiomorpholin-4-ylmethyl-1-phenol has been synthesized from 4-methoxyphenol, thiomorpholine, and formaldehyde. researchgate.net These reactions demonstrate the feasibility of incorporating the thiomorpholine moiety onto a phenolic scaffold using the Mannich reaction.
The reaction conditions for the synthesis of thiomorpholinylmethylphenols are comparable to those used for their morpholine counterparts, often involving heating the reaction mixture to achieve good yields. The use of infrared irradiation has also been explored as a non-conventional energy source to promote these reactions under solvent-free conditions. researchgate.net
Derivatization Strategies for Enhanced Bioactivity
To improve the biological efficacy of morpholinylmethylphenols, various derivatization strategies have been explored. These modifications aim to alter the compound's pharmacokinetic and pharmacodynamic properties, potentially leading to enhanced activity, selectivity, and reduced toxicity.
One common strategy involves the modification of the phenolic hydroxyl group through esterification or etherification . These modifications can increase the lipophilicity of the molecule, which may enhance its ability to cross cell membranes.
Another approach is the introduction of various substituents onto the aromatic ring. Halogenation , for instance, can significantly alter the electronic properties of the phenol and influence its binding affinity to biological targets.
Furthermore, the core morpholinylmethylphenol scaffold can be elaborated by introducing other pharmacophoric groups. For example, the synthesis of novel phenolic Mannich base derivatives, which are then converted into Schiff bases, has been shown to yield compounds with significant α-glycosidase and acetylcholinesterase inhibitory activities. In one study, a series of novel Schiff bases derived from phenolic Mannich bases were synthesized and evaluated for their biological activity, with some compounds showing promising inhibitory effects.
The synthesis of piperazine-linked berberine (B55584) analogues through the Mannich reaction is another example of a derivatization strategy aimed at enhancing anticancer and antioxidant effects. These examples highlight the broad scope for modifying the basic morpholinylmethylphenol structure to develop new therapeutic agents.
Advanced Spectroscopic and Crystallographic Characterization of 2 Morpholin 4 Ylmethyl Phenol Structures
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.
In the ¹H NMR spectrum of 2-(Morpholin-4-ylmethyl)phenol, distinct signals corresponding to the aromatic, methylene (B1212753) bridge, and morpholine (B109124) ring protons are observed. The integration of these signals confirms the number of protons in each unique chemical environment. The aromatic protons on the phenolic ring typically appear as a complex multiplet in the downfield region due to their varied electronic environments. The benzylic methylene protons (-CH₂-) connecting the phenol (B47542) and morpholine moieties give rise to a characteristic singlet. The protons of the morpholine ring appear as two distinct triplets, corresponding to the methylene groups adjacent to the nitrogen and oxygen atoms, respectively.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
|---|---|---|---|---|
| Aromatic-H | 6.80 - 7.20 | m | - | 4H |
| Ar-CH₂-N | 3.66 | s | - | 2H |
| O-CH₂ (Morpholine) | 3.75 | t | 5.0 | 4H |
| N-CH₂ (Morpholine) | 2.57 | t | 5.0 | 4H |
| Phenolic OH | Variable | br s | - | 1H |
Note: Data is based on typical values for this structural class and may vary based on solvent and experimental conditions. The phenolic OH signal can be broad and its chemical shift is highly dependent on concentration and solvent. nih.gov
The ¹³C NMR spectrum provides confirmation of the carbon framework of the molecule. Due to the low natural abundance of the ¹³C isotope, spin-spin coupling between adjacent carbon atoms is not observed. pressbooks.pub The spectrum of this compound is expected to show distinct signals for each unique carbon atom. The carbon atoms of the phenyl ring resonate in the aromatic region (typically 115-160 ppm). The benzylic methylene carbon and the morpholine carbons appear in the aliphatic region of the spectrum.
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Carbon | Chemical Shift (δ, ppm) |
|---|---|
| C-O (Phenolic) | ~156.0 |
| Aromatic C-CH₂ | ~121.0 |
| Aromatic C-H | ~116.0 - 130.0 |
| Ar-CH₂-N | ~62.0 |
| O-CH₂ (Morpholine) | ~67.0 |
| N-CH₂ (Morpholine) | ~53.5 |
Note: These are approximate chemical shifts. Actual values can vary depending on the solvent and reference standard used. researchgate.net
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is an analytical technique used to measure the mass-to-charge ratio of ions. For this compound (molecular formula C₁₁H₁₅NO₂), the exact molecular weight is 193.24 g/mol . nih.gov High-resolution mass spectrometry (HRMS) can confirm the elemental composition by providing a highly accurate mass measurement. The mass spectrum typically shows a prominent molecular ion peak (M⁺) or, more commonly in electrospray ionization (ESI), the protonated molecule ([M+H]⁺) at m/z 194.11.
The fragmentation pattern provides further structural confirmation. Key fragmentation pathways often involve the cleavage of the benzylic C-N bond, leading to the formation of a stable morpholinium ion (m/z 86) and a hydroxybenzyl cation (m/z 107).
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of its bonds. It is a powerful tool for identifying the functional groups present. The IR spectrum of this compound displays characteristic absorption bands that confirm its structure.
Table 3: Characteristic IR Absorption Bands for this compound
| Functional Group | Bond | Vibrational Mode | Wavenumber (cm⁻¹) |
|---|---|---|---|
| Phenol | O-H | Stretching, hydrogen-bonded | 3200-3600 (broad) |
| Aromatic Ring | C-H | Stretching | 3010-3100 |
| Aliphatic CH₂ | C-H | Stretching | 2800-3000 |
| Aromatic Ring | C=C | Stretching | 1450-1600 |
| Morpholine | C-O-C | Asymmetric Stretching | 1100-1250 |
| Amine | C-N | Stretching | 1000-1250 |
Note: These are typical frequency ranges for the specified functional groups. researchgate.netresearchgate.net
Ultraviolet-Visible (UV-Vis) Spectroscopy in Chromophore Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated systems or chromophores. The primary chromophore in this compound is the substituted benzene (B151609) ring. Phenol itself exhibits characteristic absorption bands in the UV region arising from π→π* transitions of the aromatic system. researchgate.net The presence of the morpholinomethyl substituent can cause a slight shift (bathochromic or hypsochromic) in the absorption maxima (λmax) compared to unsubstituted phenol. Typically, substituted phenols show a primary absorption band around 210-220 nm and a secondary, less intense band around 270-280 nm. shimadzu.com The exact position and intensity of these peaks are influenced by the solvent polarity.
Single-Crystal X-ray Diffraction Studies of Molecular and Crystal Structures
Single-crystal X-ray diffraction provides the most definitive three-dimensional structural information, including precise bond lengths, bond angles, and torsional angles, as well as details about intermolecular interactions in the solid state.
While a crystal structure for this compound itself is not widely reported, analysis of closely related derivatives provides significant insight into its likely molecular conformation. For instance, the crystal structure of 2-[(E)-(Morpholin-4-ylimino)methyl]-6-(morpholin-4-ylmethyl)phenol has been determined. nih.govresearchgate.net In this derivative, the morpholine ring attached to the methyl group adopts a stable chair conformation. nih.gov The molecular structure is stabilized by an intramolecular hydrogen bond between the phenolic hydroxyl group and a nitrogen atom. nih.govresearchgate.net In the crystal, molecules are linked into chains through various intermolecular interactions. nih.govresearchgate.net This suggests that this compound would likely exhibit similar features, including a chair conformation for the morpholine ring and the potential for strong intra- or intermolecular hydrogen bonding involving the phenolic -OH group.
Table 4: Illustrative Crystallographic Data for a Derivative, 2-[(E)-(Morpholin-4-ylimino)methyl]-6-(morpholin-4-ylmethyl)phenol
| Parameter | Value |
|---|---|
| Chemical Formula | C₁₆H₂₃N₃O₃ |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 9.0074 (6) |
| b (Å) | 15.7781 (14) |
| c (Å) | 11.3083 (7) |
| β (°) | 99.052 (5) |
| Volume (ų) | 1587.1 (2) |
Data from a related derivative used for illustrative purposes. nih.govresearchgate.net
Analysis of Morpholine Ring Conformations
In crystallographic studies of various derivatives containing the this compound moiety, the six-membered morpholine ring consistently adopts a stable chair conformation. nih.govnih.goviucr.org This conformation is the most energetically favorable for saturated six-membered heterocyclic rings, as it minimizes both angular and torsional strain.
The precise geometry of this chair form can be quantified using puckering parameters, as defined by Cremer and Pople. These parameters provide a detailed description of the ring's shape. For instance, in the structure of 2-[(E)-(4-Methylphenyl)iminomethyl]-6-(morpholin-4-ylmethyl)phenol, the morpholine ring is described as an almost perfect normal chair. nih.govomu.edu.tr Similarly, in 2-[(E)-(Morpholin-4-ylimino)methyl]-6-(morpholin-4-ylmethyl)phenol, both morpholine rings present in the molecule adopt a chair conformation. nih.govresearchgate.netiucr.org This preference is also observed in chalcone (B49325) derivatives, such as (2E)-1-[4-hydroxy-3-(morpholin-4-ylmethyl)phenyl]-3-(thiophen-2-yl)prop-2-en-1-one. iucr.orgresearchgate.net
The table below presents the puckering parameters for the morpholine ring in several related crystal structures, illustrating the consistent adoption of the chair conformation.
| Compound | Q (Å) | θ (°) | φ (°) | Reference |
| 2-[(E)-(4-Methylphenyl)iminomethyl]-6-(morpholin-4-ylmethyl)phenol | 0.5642 (18) | 177.32 (17) | 10 (4) | nih.gov |
| 2-[(E)-(Morpholin-4-ylimino)methyl]-6-(morpholin-4-ylmethyl)phenol (Ring 1) | 0.564 (3) | 180.0 (2) | 163 (33) | nih.goviucr.org |
| 2-[(E)-(Morpholin-4-ylimino)methyl]-6-(morpholin-4-ylmethyl)phenol (Ring 2) | 0.553 (2) | 4.6 (2) | 19 (3) | nih.goviucr.org |
| (2E)-1-[4-hydroxy-3-(morpholin-4-ylmethyl)phenyl]-3-(thiophen-2-yl)prop-2-en-1-one | 0.5776 (18) | 0.00 (19) | 308 (12) | researchgate.netiucr.org |
Q represents the total puckering amplitude, while θ and φ are angular parameters defining the type and position of the pucker.
Intermolecular and Intramolecular Hydrogen Bonding Interactions
In addition to intramolecular forces, intermolecular hydrogen bonds are crucial in assembling the molecules into a stable crystal lattice. C—H⋯O interactions are commonly reported, where hydrogen atoms from methylene groups of the morpholine ring or the aromatic ring interact with oxygen atoms of adjacent molecules. nih.goviucr.orgiucr.org These interactions link individual molecules into larger supramolecular structures like chains or layers.
The table below provides geometric details for representative hydrogen bonds found in the crystal structures of related compounds.
| Donor (D) — H ··· Acceptor (A) | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) | Type | Reference |
| O2—H2 ··· N2 | 0.82 | 1.91 | 2.636 (2) | 146 | Intramolecular | nih.gov |
| O2—H1O ··· N1 | 0.83 (2) | 1.94 (2) | 2.6834 (18) | 149 (3) | Intramolecular | iucr.org |
| C13—H13A ··· O3 | 0.97 | 2.55 | 3.416 (3) | 149 | Intermolecular | nih.gov |
| C1—H1 ··· O1 | 0.93 | 2.38 | 3.249 (2) | 156 | Intermolecular | iucr.org |
Crystal Packing and Supramolecular Assembly Analysis
The arrangement of molecules in a crystal, known as crystal packing, is the result of a combination of directed intermolecular interactions. For derivatives of this compound, the supramolecular assembly is primarily governed by a synergy of hydrogen bonding and weaker interactions like C—H⋯π and π–π stacking.
In the crystal structure of 2-[(E)-(Morpholin-4-ylimino)methyl]-6-(morpholin-4-ylmethyl)phenol, molecules are linked by C—H⋯O hydrogen bonds to form infinite one-dimensional zigzag chains along the c-axis. nih.govresearchgate.netiucr.org These chains are further stabilized by C—H⋯π interactions. nih.goviucr.org In another example, 2-[(E)-(4-Methylphenyl)iminomethyl]-6-(morpholin-4-ylmethyl)phenol, the crystal structure is stabilized by π–π stacking interactions between benzene rings, with a centroid–centroid distance of 3.6155 (15) Å, in addition to aromatic C—H⋯π forces. nih.gov
For the chalcone derivative (2E)-1-[4-hydroxy-3-(morpholin-4-ylmethyl)phenyl]-3-(thiophen-2-yl)prop-2-en-1-one, intermolecular C—H⋯O hydrogen bonds connect molecules into wave-like layers. iucr.orgresearchgate.netiucr.org These layers are then further linked into a robust three-dimensional network by C—H⋯π interactions involving the benzene rings and methylene hydrogens from the morpholine rings of adjacent molecules. iucr.orgresearchgate.netiucr.org This demonstrates how a hierarchy of intermolecular forces can build complex and stable three-dimensional architectures from individual molecular units.
Torsion Angle and Dihedral Angle Investigations
Torsion and dihedral angles are essential for describing the three-dimensional shape and conformational flexibility of a molecule. In derivatives of this compound, these angles define the relative orientations of the phenyl ring, the morpholinomethyl substituent, and any other functional groups.
For example, in 2-[(E)-(4-Methylphenyl)iminomethyl]-6-(morpholin-4-ylmethyl)phenol, the dihedral angle between the two benzene rings is 42.67 (8)°. nih.gov In the chalcone derivative containing a thiophene (B33073) ring, the thiophene ring forms a dihedral angle of 26.04 (9)° with the benzene ring. iucr.orgresearchgate.net The orientation of the morpholine ring relative to the aromatic system is also a key structural feature. In the same chalcone, the dihedral angle between the mean plane of the morpholine ring and the benzene ring is 74.07 (10)°. iucr.orgresearchgate.net
Specific torsion angles further detail the molecular conformation. In 2-[(E)-(Morpholin-4-ylimino)methyl]-6-(morpholin-4-ylmethyl)phenol, key torsion angles such as N1–C5–C6–C7 and C5–C6–C7–O2 are reported as -158.0 (2)° and 0.6 (3)°, respectively, which precisely define the geometry around the central scaffold. nih.goviucr.org
The following table summarizes key torsion and dihedral angles from related structures.
| Compound | Angle Description | Value (°) | Reference |
| 2-[(E)-(4-Methylphenyl)iminomethyl]-6-(morpholin-4-ylmethyl)phenol | Dihedral angle between two benzene rings | 42.67 (8) | nih.gov |
| (2E)-1-[4-hydroxy-3-(morpholin-4-ylmethyl)phenyl]-3-(thiophen-2-yl)prop-2-en-1-one | Dihedral angle between thiophene and benzene rings | 26.04 (9) | researchgate.netiucr.org |
| (2E)-1-[4-hydroxy-3-(morpholin-4-ylmethyl)phenyl]-3-(thiophen-2-yl)prop-2-en-1-one | Dihedral angle between morpholine and benzene rings | 79.95 (8) | iucr.org |
| 2-[(E)-(Morpholin-4-ylimino)methyl]-6-(morpholin-4-ylmethyl)phenol | Torsion Angle: N1–C5–C6–C7 | -158.0 (2) | nih.goviucr.org |
| 2-[(E)-(Morpholin-4-ylimino)methyl]-6-(morpholin-4-ylmethyl)phenol | Torsion Angle: C5–C6–C7–O2 | 0.6 (3) | nih.goviucr.org |
| 2-[(E)-(Morpholin-4-ylimino)methyl]-6-(morpholin-4-ylmethyl)phenol | Torsion Angle: O2–C7–C8–C12 | -1.0 (3) | nih.goviucr.org |
Computational Chemistry and Molecular Modeling of 2 Morpholin 4 Ylmethyl Phenol
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to elucidating the intrinsic electronic properties of 2-(Morpholin-4-ylmethyl)phenol. These methods allow for the precise calculation of molecular orbitals, charge distribution, and reactivity descriptors.
For instance, studies on similar phenolic compounds demonstrate that DFT methods, such as B3LYP with a 6-311G basis set, can be used to optimize the molecular geometry and analyze the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). rjpn.org The energies of these frontier orbitals are critical for understanding the molecule's electron-donating and accepting capabilities.
Activation Hardness Computations
Chemical hardness (η) is a key concept derived from DFT that describes a molecule's resistance to changes in its electron distribution. mdpi.com It is directly related to the stability of the molecule; a higher hardness value indicates greater stability. chemmethod.com The activation hardness, related to the energy barrier of a reaction, can be inferred from the molecule's chemical hardness.
Chemical hardness is calculated from the energies of the HOMO and LUMO as follows:
η = (E_LUMO - E_HOMO) / 2
Table 1: Illustrative Global Reactivity Descriptors Calculated via DFT
| Parameter | Formula | Significance |
|---|---|---|
| Chemical Hardness (η) | (E_LUMO - E_HOMO) / 2 | Measures molecular stability and resistance to deformation. |
| Chemical Potential (μ) | (E_LUMO + E_HOMO) / 2 | Indicates the escaping tendency of electrons from an equilibrium system. |
| Electronegativity (χ) | -μ | Measures the power of an atom or group to attract electrons. |
| Electrophilicity Index (ω) | μ² / 2η | Quantifies the electrophilic nature of a molecule. |
This table outlines key reactivity descriptors calculated from HOMO and LUMO energies, providing a framework for assessing the chemical behavior of molecules like this compound.
Deprotonation Mechanism Theoretical Studies
The phenolic hydroxyl group is the most acidic site in this compound, and its deprotonation is a critical step in many of its potential reactions. Theoretical studies can model this process by calculating the proton affinity and the stability of the resulting phenoxide anion.
The deprotonation of phenols can be accelerated by nucleophiles, and the rate is influenced by the stability of the phenol (B47542) radical cation formed as an intermediate. researchgate.net Ab initio calculations on phenol have shown that the charge distribution in the ground state versus the excited state significantly impacts acidity. acs.org For this compound, the presence of the morpholinomethyl group at the ortho position can influence the acidity of the phenolic proton through both electronic and steric effects. Computational studies can elucidate the energetics of the deprotonation pathway, providing a detailed understanding of the mechanism. acs.orgnih.gov
Molecular Docking Studies for Receptor-Ligand Interactions
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target receptor, typically a protein. This method is invaluable for screening potential drug candidates and understanding their mechanism of action at a molecular level. Studies on various morpholine (B109124) derivatives have successfully employed docking to identify potential biological targets and elucidate binding modes. nih.govnih.govresearchgate.net
Ligand Binding Affinity Prediction
A primary output of molecular docking is the prediction of ligand binding affinity, often expressed as a scoring function or binding energy (e.g., in kcal/mol). A lower binding energy generally indicates a more stable and favorable interaction between the ligand and the receptor. biorxiv.org
Docking studies of morpholine-containing compounds against various enzymes, such as carbonic anhydrase-II and acetylcholinesterase, have demonstrated their potential as inhibitors. nih.govresearchgate.net For example, in a study of morpholine derived thiazoles, the most potent compounds exhibited high binding affinities, which were correlated with their experimentally determined inhibitory concentrations (IC50). nih.gov These studies provide a template for how the binding affinity of this compound could be predicted for various biological targets.
Table 2: Example Binding Affinity Data for a Morpholine Derivative with Carbonic Anhydrase-II
| Compound | Target Protein | Predicted Binding Affinity (kcal/mol) | Experimental Activity (IC50, µM) |
|---|---|---|---|
| Morpholine Thiazole Derivative 23 | Bovine Carbonic Anhydrase-II | -8.45 | 18.12 |
| Morpholine Thiazole Derivative 24 | Bovine Carbonic Anhydrase-II | -9.12 | 14.68 |
| Morpholine Thiazole Derivative 26 | Bovine Carbonic Anhydrase-II | -8.67 | 16.29 |
| Acetazolamide (Standard) | Bovine Carbonic Anhydrase-II | -7.11 | 12.11 |
Data adapted from a study on related morpholine derivatives to illustrate the correlation between predicted binding affinity and experimental activity. nih.gov
Identification of Active Site Interactions (e.g., Hydrogen Bonds, Hydrophobic Interactions)
Beyond predicting binding affinity, docking simulations provide a detailed 3D model of the ligand-receptor complex, allowing for the identification of specific molecular interactions that stabilize the binding. These interactions are predominantly non-covalent and include hydrogen bonds, hydrophobic interactions, and electrostatic forces. frontiersin.org
For phenolic and morpholine-containing ligands, key interactions often involve:
Hydrogen Bonds: The phenolic hydroxyl group is an excellent hydrogen bond donor, while the oxygen and nitrogen atoms of the morpholine ring can act as hydrogen bond acceptors.
Hydrophobic Interactions: The phenol's benzene (B151609) ring can engage in π-π stacking or other hydrophobic interactions with aromatic or aliphatic residues in the receptor's active site. frontiersin.org
In docking studies of a morpholine-containing carbazole (B46965) derivative with DNA and Human Serum Albumin (HSA), analysis confirmed that hydrophobic interactions played a predominant role in the binding modes. tandfonline.com Similarly, docking of phenolic phytochemicals against viral proteins revealed that binding was stabilized by multiple hydrogen bonds and hydrophobic contacts. frontiersin.org
Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics
While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the system over time. nih.gov MD simulations model the movements and interactions of atoms and molecules, providing insights into conformational flexibility, binding pathways, and the stability of ligand-receptor complexes. nottingham.ac.ukresearchgate.net
MD simulations have been effectively used to study the behavior of phenolic resins and the binding of ligands to complex receptors like GPCRs. nih.govsurrey.ac.ukresearchgate.net These studies demonstrate the power of MD to refine docking results and provide a more accurate representation of molecular behavior in a physiological environment.
For this compound, MD simulations can be used to explore its conformational landscape. Experimental and computational studies on related structures consistently show that the morpholine ring adopts a stable chair conformation. nih.govnih.govresearchgate.net MD simulations could assess the stability of this conformation in solution and analyze the flexibility of the bond linking the morpholine and phenol moieties.
Furthermore, when applied to a ligand-receptor complex identified through docking, MD simulations can verify the stability of the predicted binding pose. By simulating the complex for nanoseconds or longer, researchers can observe whether key interactions, like hydrogen bonds, are maintained over time, thus providing stronger evidence for the proposed binding mode. nih.gov The simulations can also be used to calculate binding free energies, often providing a more accurate prediction of binding affinity than docking scores alone. nottingham.ac.uk
Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) modeling represents a sophisticated computational approach to establish a mathematical correlation between the chemical structure of a compound and its biological activity. For this compound, while specific QSAR models are not extensively documented in publicly available literature, the principles of QSAR can be applied to predict its potential biological activities based on its structural features—namely the phenol and morpholine moieties. These fragments are recognized as important pharmacophores in medicinal chemistry. e3s-conferences.orgnih.gov
The development of a QSAR model for this compound and its analogs would typically involve the calculation of various molecular descriptors. These descriptors quantify different aspects of the molecule's physicochemical properties. The goal is to identify which of these properties are most influential in determining the compound's biological effect.
Key Molecular Descriptor Classes for this compound QSAR:
| Descriptor Class | Examples | Relevance to this compound |
| Topological Descriptors | Molecular Connectivity Indices, Wiener Index | Describe the atomic arrangement and branching of the molecule, which can influence how it fits into a biological target. |
| Electronic Descriptors | Dipole Moment, HOMO/LUMO energies | Quantify the electronic aspects of the molecule, which are crucial for interactions like hydrogen bonding and electrostatic interactions. The phenolic hydroxyl group and the nitrogen and oxygen of the morpholine ring are key sites for such interactions. |
| Steric Descriptors | Molar Refractivity, van der Waals volume | Relate to the size and shape of the molecule, which can affect its binding affinity to a receptor. |
| Hydrophobic Descriptors | LogP | Measures the lipophilicity of the compound, which influences its ability to cross cell membranes and reach its target. |
The morpholine ring is a versatile and valuable scaffold in drug design, known to contribute to a wide range of biological activities and to improve the pharmacokinetic properties of molecules. nih.govresearchgate.net QSAR studies on various morpholine derivatives have aimed to elucidate the structural requirements for activities such as anticancer, anti-inflammatory, and antimicrobial effects. e3s-conferences.orge3s-conferences.org For instance, structure-activity relationship (SAR) studies have shown that substitutions on the aromatic ring connected to a morpholine moiety can significantly influence the compound's potency. e3s-conferences.org
Similarly, phenolic compounds are known for a broad spectrum of biological activities, including antioxidant and antifungal properties. researchgate.net QSAR models have been successfully developed for phenolic compounds to predict their antifungal activity, for example. researchgate.net These models often highlight the importance of electronic and topological properties in determining the antifungal efficacy. researchgate.net
A hypothetical QSAR study for a series of analogs of this compound could involve synthesizing derivatives with substitutions on the phenol ring. The biological activity of these compounds would be experimentally determined, and then a QSAR model would be built to correlate the structural changes with the observed activity.
Example of a Hypothetical QSAR Study Outline:
| Step | Description |
| 1. Compound Synthesis | A series of derivatives of this compound would be synthesized with varying substituents on the phenolic ring (e.g., electron-donating or electron-withdrawing groups). |
| 2. Biological Testing | The synthesized compounds would be tested for a specific biological activity, for instance, their ability to inhibit a particular enzyme or their cytotoxic effects on a cancer cell line. |
| 3. Descriptor Calculation | A range of molecular descriptors (topological, electronic, steric, etc.) would be calculated for each compound using computational chemistry software. |
| 4. Model Development | Statistical methods such as multiple linear regression (MLR) or partial least squares (PLS) would be used to develop a mathematical equation linking the descriptors to the biological activity. |
| 5. Model Validation | The predictive power of the QSAR model would be assessed using statistical techniques like cross-validation and by testing it on a set of compounds not used in the model development. |
The ultimate aim of such a QSAR model would be to guide the design of new, more potent analogs of this compound for a specific therapeutic application. By understanding the quantitative relationship between structure and activity, medicinal chemists can prioritize the synthesis of compounds with a higher probability of success, thereby accelerating the drug discovery process. nih.gov
Applications of 2 Morpholin 4 Ylmethyl Phenol and Its Derivatives in Catalysis
Utilization as Ligands in Metal Complex Catalysis
Derivatives of 2-(Morpholin-4-ylmethyl)phenol, particularly those with substituents at the 2- and 6-positions, have been extensively used as ligands to synthesize metal complexes with significant catalytic activities. The presence of oxygen and nitrogen donor atoms allows these phenol-based Mannich bases to form stable complexes with a range of metals.
One of the most prominent applications is in the ring-opening polymerization (ROP) of cyclic esters, such as lactide, to produce biodegradable polymers like polylactide (PLLA). semanticscholar.orgnih.gov For this purpose, bulky bis(morpholinomethyl)phenoxy ligands have been used to support zinc, magnesium, and alkaline-earth metal (calcium, strontium, barium) complexes. semanticscholar.orgnih.gov These catalytic systems are noteworthy for their efficiency in large-scale, immortal ring-opening polymerization, a controlled process that allows for the synthesis of polymers with predictable molecular weights and narrow dispersity. semanticscholar.orgnih.gov For instance, cationic complexes of zinc, magnesium, calcium, strontium, and barium supported by ligands like 2-{[bis(2-methoxyethyl)amino]methyl}-4,6-di-tert-butylphenol and 2-[(1,4,7,10-tetraoxa-13-azacyclopentadecan-13-yl)methyl]-4,6-di-tert-butylphenol have been shown to be efficient catalysts for the immortal ROP of L-lactide when combined with a protic nucleophile like benzyl (B1604629) alcohol. nih.gov The catalytic activity in these systems was found to follow the order: Mg ≪ Zn < Ca < Sr ≈ Ba. nih.gov
In addition to polymerization, copper complexes of these ligands have demonstrated utility in oxidation catalysis. Specifically, di-, tetra-, and polynuclear copper(II) complexes derived from 2,6-bis(morpholinomethyl)-4-methylphenol have been employed as catalysts for the peroxidative oxidation of cycloalkanes. niscair.res.in These complexes, particularly µ4-oxo-bridged copper tetramers, are also active catalysts for the liquid-phase partial oxidation of hydrocarbons like toluene (B28343) and benzene (B151609). acs.org The ligand framework plays a crucial role in stabilizing the multinuclear copper core, which is essential for the catalytic activity.
Ruthenium complexes incorporating derivatives of this compound have also been synthesized. A ruthenium(II) tris-bipyridine complex covalently linked to a phenol (B47542) substituted with a {[(2-hydroxy-3-(morpholin-4-ylmethyl)-5-tert-butylbenzyl)(pyridyl-2-methyl)amino]methyl} group was designed as a photosensitizer for potential use in solar cells. The introduction of the morpholinomethylphenol moiety helped to tune the spectral and redox properties of the complex. researchgate.net
The table below summarizes the catalytic applications of various metal complexes featuring ligands derived from this compound.
| Ligand Derivative | Metal(s) | Catalytic Application | Reference(s) |
| Bulky bis(morpholinomethyl)phenoxy ligand | Zn, Mg, Ca | Immortal ring-opening polymerization of cyclic esters | semanticscholar.org |
| 2,6-bis(morpholinomethyl)-4-methylphenol | Cu | Peroxidative oxidation of cycloalkanes; Partial oxidation of toluene and benzene | niscair.res.inacs.org |
| 2-{[bis(2-methoxyethyl)amino]methyl}-4,6-di-tert-butylphenol | Ca, Sr | Immortal ring-opening polymerization of L-lactide | nih.gov |
| 2-[(1,4,7,10-tetraoxa-13-azacyclopentadecan-13-yl)methyl]-4,6-di-tert-butylphenol | Zn, Mg, Ca, Sr, Ba | Immortal ring-opening polymerization of L-lactide | nih.gov |
| Phenol with {[(2-hydroxy-3-(morpholin-4-ylmethyl)-5-tert-butylbenzyl)(pyridyl-2-methyl)amino]methyl} substituent | Ru | Photosensitizer for solar cells | researchgate.net |
Role in Organic Transformation Catalysis
The compound this compound belongs to the class of molecules known as Mannich bases. The Mannich reaction, which involves the aminoalkylation of an acidic proton located on a carbon atom, is a fundamental carbon-carbon bond-forming reaction in organic synthesis. researchgate.netnih.gov This reaction is crucial for constructing nitrogen-containing compounds, many of which are precursors to pharmaceuticals and other biologically active molecules. nih.govresearchgate.net
The synthesis of this compound and its derivatives is itself an important organic transformation. For example, 4-allyl-2-methoxy-6-(morpholin-4-ylmethyl)phenol is prepared through the condensation of eugenol, morpholine (B109124), and formaldehyde (B43269). researchgate.net While often requiring acid or base catalysis, the Mannich reaction provides a direct route to these versatile building blocks.
Although not typically classified as organocatalysts in the modern sense (i.e., small, metal-free molecules that accelerate reactions), Mannich bases like this compound serve as critical intermediates in multi-step syntheses. The phenolic hydroxyl and morpholine nitrogen can be further functionalized, allowing for the construction of more complex molecular architectures. For instance, Mannich bases of phenolic aldehydes or ketones can undergo Claisen-Schmidt condensation to form chalcone (B49325) analogues, which are investigated for their biological activities. nih.gov The aminomethyl group is introduced to a phenolic substrate to act as a key structural element for subsequent transformations. nih.gov
The morpholine moiety is recognized as a privileged pharmacophore in medicinal chemistry, and its incorporation into molecules via the Mannich reaction can modulate pharmacokinetic properties. sci-hub.se Therefore, the catalytic synthesis of morpholinomethyl phenols is a key step in developing new therapeutic agents. The role of these compounds in organic transformations is thus primarily as a structurally important product of a catalyzed reaction, which then serves as a versatile synthon for further chemical elaboration.
Emerging Research Directions and Future Perspectives
Exploration of Novel Biological Targets
While early research has established the broad-spectrum activity of morpholinylmethylphenol derivatives, including anticancer and anti-inflammatory effects, the focus is shifting towards identifying and validating novel and specific molecular targets. eurekaselect.com This allows for the development of therapies with higher precision and potentially fewer side effects.
Researchers are moving beyond general cytotoxic effects to pinpoint specific proteins and pathways. For instance, certain pyridine (B92270) derivatives incorporating a phenol (B47542) moiety have been identified as dual inhibitors of topoisomerase I and II, crucial enzymes in DNA replication and a key target in cancer therapy. nih.gov In the realm of infectious diseases, derivatives of morpholine (B109124) have shown inhibitory activity against targets like DprE1, an enzyme essential for the synthesis of the Mycobacterium tuberculosis cell wall. researchgate.net
The exploration extends to complex cellular processes. Studies on related phenol hybrids have revealed mechanisms involving the induction of apoptosis through the mitochondrial pathway and the generation of reactive oxygen species (ROS) within tumor cells. mdpi.com Other research on quinoline (B57606) derivatives containing the morpholine scaffold has demonstrated an ability to induce cell cycle arrest, pointing to targets within the cell cycle regulation machinery. nih.gov Furthermore, the inhibition of angiogenesis, the formation of new blood vessels essential for tumor growth, has been identified as a key mechanism for some related heterocyclic compounds, suggesting that vascular growth factor receptors and their downstream signaling pathways are promising targets for this class of compounds. mdpi.com
Development of Prodrugs and Targeted Delivery Systems
To enhance therapeutic efficacy and minimize off-target effects, the development of prodrugs and advanced delivery systems for morpholinylmethylphenol analogues is a key area of future research. A prodrug is an inactive or less active form of a drug that is metabolized into its active form within the body. rsc.org This approach can overcome challenges such as poor solubility or instability and can be designed for activation at a specific site, such as the brain or a tumor microenvironment. rsc.org
The integration of these compounds into targeted delivery systems represents a significant leap forward. A prime example of such an advanced approach is the "genome-editing prodrug" concept, where a nanosystem is used for the targeted delivery and conditional activation of therapeutic machinery like CRISPR-Cas9. nih.gov Such systems can be designed to respond to specific pathological stimuli, such as the reactive oxygen species (ROS) found in inflamed tissues, to release and activate the therapeutic agent precisely where it is needed. nih.gov This strategy, which has been explored for treating conditions like inflammatory bowel disease by targeting genes such as Prolyl hydroxylase domain 2 (PHD2), could be adapted for delivering morpholinylmethylphenol derivatives to specific tissues, thereby increasing their therapeutic window. nih.gov
Integration with Advanced Drug Discovery Platforms
Modern drug discovery relies heavily on advanced platforms that can rapidly screen and characterize large numbers of compounds. The integration of 2-(Morpholin-4-ylmethyl)phenol derivatives into these workflows is accelerating the identification of new leads and the understanding of their mechanisms of action.
High-throughput transcriptomics (HTTr) is one such platform, providing data on how a compound affects gene expression across the genome. epa.gov This technology has been used to generate benchmark dose (BMD) values for related compounds like 2,6-dimethyl-4-(morpholin-4-ylmethyl)phenol, offering insights into their bioactivity at the molecular level. epa.gov In addition to transcriptomics, high-throughput screening (HTS) using cell-based assays, such as the MTT assay, allows for the rapid evaluation of the cytotoxic effects of new analogues against various cancer cell lines like MCF-7 and SW480. researchgate.net These platforms enable the efficient sifting of large chemical libraries to identify hits for further development.
Computational Design of Enhanced Analogues
Computational chemistry and in silico modeling are becoming indispensable tools for the rational design of new drug candidates. These methods allow researchers to predict the properties of molecules before they are synthesized, saving significant time and resources. For derivatives of this compound, these techniques are being used to design analogues with enhanced potency and specificity.
A prominent example is the use of three-dimensional quantitative structure-activity relationship (3D-QSAR) studies. nih.gov By building a computational model based on a series of synthesized compounds and their measured biological activity, methods like Comparative Molecular Field Analysis (CoMFA) can generate 3D contour maps. nih.gov These maps highlight the specific regions of the molecule where modifications are likely to increase or decrease activity, guiding the design of more potent analogues. nih.gov Furthermore, computational tools like the SwissADME database are employed to calculate key physicochemical parameters and predict the absorption, distribution, metabolism, and excretion (ADME) properties of new designs, ensuring they have favorable drug-like characteristics. researchgate.net
Table 1: Summary of Emerging Research Findings
| Research Area | Key Finding/Technique | Investigated Compound Class | Potential Impact | Reference(s) |
|---|---|---|---|---|
| Novel Biological Targets | Identification as dual inhibitors of Topoisomerase I/II. | 2-phenol-4-aryl-6-chlorophenyl pyridines | Development of more specific anticancer agents. | nih.gov |
| Prodrugs & Delivery | Use of nanosystems for targeted delivery and stimulus-responsive activation. | CRISPR-Cas9 Prodrug (conceptual basis) | Enhanced therapeutic precision and reduced side effects. | nih.gov |
| Advanced Platforms | High-throughput transcriptomics (HTTr) for bioactivity profiling. | 2,6-dimethyl-4-(morpholin-4-ylmethyl)phenol | Rapid characterization of molecular mechanisms. | epa.gov |
| Computational Design | 3D-QSAR and CoMFA for rational drug design. | 2-phenol-4-aryl-6-chlorophenyl pyridines | Efficient design of analogues with improved potency. | nih.gov |
| Sustainable Synthesis | Use of reusable clay catalysts (Maghnite-H+) for polymerization. | 4-(oxiran-2-ylmethyl)morpholine | Environmentally friendly and cost-effective manufacturing. | researchgate.net |
Sustainable Synthetic Approaches to Morpholinylmethylphenols
The pharmaceutical industry is increasingly adopting the principles of green chemistry to reduce its environmental impact. researchgate.net This involves designing synthetic routes that are more efficient, use less hazardous materials, and generate minimal waste. researchgate.net For morpholinylmethylphenols, research is moving away from traditional methods towards more sustainable alternatives.
Conventional syntheses may involve multiple steps with refluxing in solvents like ethanol (B145695), which have environmental and energy costs. nih.gov An emerging green approach is the use of eco-friendly and reusable catalysts. For example, the polymerization of a related morpholine-containing monomer, 4-(oxiran-2-ylmethyl)morpholine, has been successfully carried out using Maghnite-H+, a proton-exchanged montmorillonite (B579905) clay. researchgate.net This non-toxic catalyst is highly efficient, can be easily separated from the product, and can be regenerated and reused, aligning perfectly with the goals of sustainable chemistry. researchgate.net Applying similar catalytic systems to the Mannich reaction, which is typically used to synthesize morpholinylmethylphenols, represents a promising future direction for the environmentally responsible production of this important class of compounds.
Table 2: List of Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| 2,6-dimethyl-4-(morpholin-4-ylmethyl)phenol |
| 4-(oxiran-2-ylmethyl)morpholine |
| 2-[(E)-(Morpholin-4-ylimino)methyl]-6-(morpholin-4-ylmethyl)phenol |
| 2-hydroxy-3-(morpholinomethyl)benzaldehyde |
| morpholin-4-amine |
| 2-morpholino-4-anilinoquinoline |
| 4-(Morpholin-4-ylmethyl)-2-[(2-phenylhydrazinyl)methyl]phenol |
| Phenol |
| Paracetamol |
Q & A
Q. What synthetic methodologies are commonly used to prepare 2-(Morpholin-4-ylmethyl)phenol derivatives?
A typical approach involves nucleophilic substitution of bromomethyl precursors (e.g., 4′-(bromomethyl)biphenyl-2-carbonitrile) with morpholine in the presence of potassium carbonate as a base. Acetone is often used as the solvent, with reaction completion monitored via TLC or HPLC. Post-reaction, the product is isolated by filtration, washed with water, and recrystallized from acetone/THF mixtures .
Q. How is X-ray crystallography employed to resolve the molecular structure of this compound derivatives?
Single-crystal X-ray diffraction data are collected using a Bruker SMART CCD diffractometer. Data reduction and structure refinement are performed with SHELX software (e.g., SHELXL-97). Key parameters include:
- Rint (0.021) to assess data quality.
- R factors (R1 = 0.033, wR2 = 0.083) to validate refinement accuracy.
- Data-to-parameter ratio (>12:1) to ensure model reliability. Hydrogen atoms are typically added geometrically and refined using a riding model .
Advanced Research Questions
Q. How can the puckering conformation of the morpholine ring in crystallographic studies be quantitatively analyzed?
The Cremer-Pople puckering parameters are used to describe ring non-planarity. These include:
- Amplitude (q) : Measures the degree of puckering.
- Phase angle (θ) : Describes the puckering mode (e.g., chair, boat). Software like SHELXL or specialized scripts can calculate these parameters from atomic coordinates. For example, the morpholine ring in 4′-(morpholin-4-ylmethyl)biphenyl-2-carbonitrile adopts a chair conformation .
Q. How can contradictions in crystallographic data interpretation be resolved?
Contradictions often arise from:
Q. What role do dihedral angles play in the molecular packing of this compound derivatives?
Dihedral angles between aromatic rings influence intermolecular interactions. For example:
Q. How can structure-activity relationships (SARs) be explored for bioactivity in derivatives of this compound?
SARs are assessed by:
- Analog synthesis : Modify substituents (e.g., replace morpholine with piperidine) to test angiotensin II receptor affinity.
- Docking studies : Compare binding modes with clinical candidates (e.g., irbesartan) using AutoDock or Schrödinger.
- Pharmacophore modeling : Identify critical features (e.g., hydrogen-bond donors) using MOE or Phase .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
